molecular formula C25H20FNO6S B2824001 methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate CAS No. 1021227-81-5

methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B2824001
CAS No.: 1021227-81-5
M. Wt: 481.49
InChI Key: NJIHUHVHQWTPQV-UHFFFAOYSA-N
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Description

Methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring, followed by the introduction of the fluorophenyl and tosyl groups. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzenesulfonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and tosyl groups can form hydrogen bonds or participate in other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: A simpler compound with a similar fluorophenyl group but lacking the pyrrole and tosyl groups.

    Tosylated Pyrroles: Compounds with a tosyl group attached to a pyrrole ring, similar to the structure of the target compound.

Uniqueness

Methyl 4-(1-(4-fluorophenyl)-4-hydroxy-5-oxo-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity, while the tosyl group increases its reactivity in certain chemical reactions.

Properties

IUPAC Name

methyl 4-[1-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6S/c1-15-3-13-20(14-4-15)34(31,32)23-21(16-5-7-17(8-6-16)25(30)33-2)27(24(29)22(23)28)19-11-9-18(26)10-12-19/h3-14,21,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIHUHVHQWTPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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